![molecular formula C17H20N8O B6461218 1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole CAS No. 2549004-02-4](/img/structure/B6461218.png)

1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

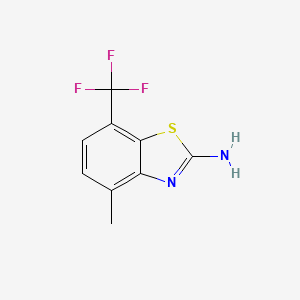

The compound “1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole-containing compounds has attracted much attention due to their broad biological activities . Various synthetic methods have been developed over the past 20 years . The synthesis of triazolothiadiazine and its derivatives has also been studied extensively . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of triazole-containing compounds is unique and facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

The chemical reactions involving triazole-containing compounds are diverse and complex. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds are influenced by their unique molecular structure. They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is present in the given compound, have been found to exhibit anticancer activity . They can interact with various enzymes and receptors in the biological system, thereby showing versatile biological activities .

Antimicrobial Activity

These compounds also show antimicrobial activity. They can be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to possess analgesic and anti-inflammatory properties .

Antioxidant Activity

These compounds have been found to exhibit antioxidant activity, which can help in neutralizing harmful free radicals in the body .

Antiviral Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to possess antiviral properties .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them useful in the treatment of various diseases.

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to act as antitubercular agents .

Drug Design and Development

The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are present in the given compound, have profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Mecanismo De Acción

Direcciones Futuras

Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases is a promising direction .

Propiedades

IUPAC Name |

(1-methylpyrazol-4-yl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O/c1-11-19-20-15-3-4-16(21-25(11)15)23-7-13-9-24(10-14(13)8-23)17(26)12-5-18-22(2)6-12/h3-6,13-14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZRRGSPOJNJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN(N=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461135.png)

![1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461144.png)

![4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one](/img/structure/B6461152.png)

![2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid](/img/structure/B6461170.png)

![tert-butyl 3-[(2-ethyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6461175.png)

![tert-butyl N-[1-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-3-yl]carbamate](/img/structure/B6461187.png)

![2-methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6461201.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid](/img/structure/B6461202.png)

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461212.png)

![2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461233.png)

![4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole](/img/structure/B6461240.png)

![3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461244.png)